molecular formula C15H16AsN B14646012 10-propan-2-yl-5H-phenarsazinine CAS No. 53573-14-1

10-propan-2-yl-5H-phenarsazinine

Cat. No.: B14646012
CAS No.: 53573-14-1
M. Wt: 285.22 g/mol
InChI Key: AZTHVJXUKMIFEE-UHFFFAOYSA-N
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Description

10-Propan-2-yl-5H-phenarsazinine is an arsenic-containing heterocyclic compound characterized by a phenarsazinine core (a tricyclic system with one arsenic atom) substituted with an isopropyl group at the 10-position. The isopropyl substituent likely enhances steric bulk and modulates electron density within the aromatic system, influencing reactivity and intermolecular interactions.

Properties

CAS No.

53573-14-1

Molecular Formula

C15H16AsN

Molecular Weight

285.22 g/mol

IUPAC Name

10-propan-2-yl-5H-phenarsazinine

InChI

InChI=1S/C15H16AsN/c1-11(2)16-12-7-3-5-9-14(12)17-15-10-6-4-8-13(15)16/h3-11,17H,1-2H3

InChI Key

AZTHVJXUKMIFEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)[As]1C2=CC=CC=C2NC3=CC=CC=C31

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-propan-2-yl-5H-phenarsazinine typically involves the reaction of phenarsazine with isopropyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

10-propan-2-yl-5H-phenarsazinine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

10-propan-2-yl-5H-phenarsazinine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 10-propan-2-yl-5H-phenarsazinine involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can result in cytotoxic effects. The molecular targets and pathways involved in its action are still under investigation .

Comparison with Similar Compounds

10-Chloro-5H-Phenarsazinine

Structural and Electronic Differences :

  • Substituent Effects: Replacing chlorine in 10-chloro-5H-phenarsazinine with an isopropyl group introduces steric bulk and electron-donating character.
  • Reactivity : Chlorine’s leaving-group capability contrasts with the isopropyl group’s inertness, implying divergent reactivity in substitution or cross-coupling reactions.

Table 1: Key Properties of Phenarsazinine Derivatives

Property 10-Propan-2-yl-5H-Phenarsazinine (Hypothetical) 10-Chloro-5H-Phenarsazinine
Molecular Formula C₁₅H₁₄AsN C₁₂H₉AsClN
Substituent Isopropyl (electron-donating) Chlorine (electron-withdrawing)
Stability Likely enhanced steric protection Prone to oxidation (no EC number)
Safety Concerns Unreported Requires medical consultation
10-[(4-Nitrophenyl)ethynyl]-10H-Phenothiazine

Core Heteroatom Comparison :

  • Arsenic vs. Sulfur: The phenarsazinine core (As) exhibits reduced aromaticity compared to phenothiazine (S) due to arsenic’s larger atomic radius and lower electronegativity. This difference impacts electron delocalization and redox behavior.
  • Substituent Effects: The nitro-phenyl ethynyl group in phenothiazine introduces strong electron-withdrawing effects, whereas the isopropyl group in phenarsazinine is electron-neutral. This contrast is evident in spectroscopic shifts; for example, the nitro group in phenothiazine causes significant downfield shifts in $^1$H NMR (δ = 8.21 ppm for aromatic protons) compared to simpler alkyl substituents .

Table 2: Crystallographic Comparison

Parameter 10-[(4-Nitrophenyl)ethynyl]-10H-Phenothiazine Hypothetical this compound
Crystal System Triclinic, $P\overline{1}$ Likely less symmetric due to bulky substituent
Unit Cell Volume (ų) 781.4 >800 (estimated)
Bond Angles (°) C–As–C ≈ 95–100 (hypothetical) C–S–C ≈ 105–110

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